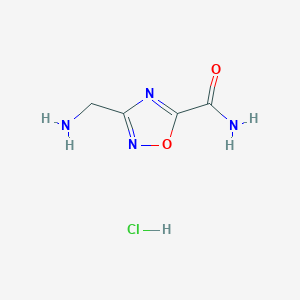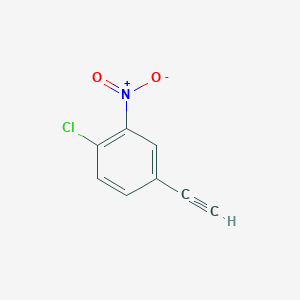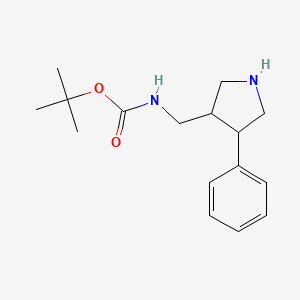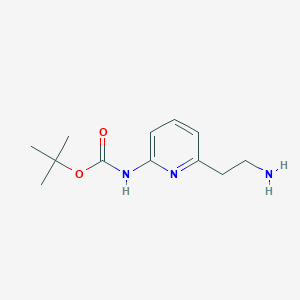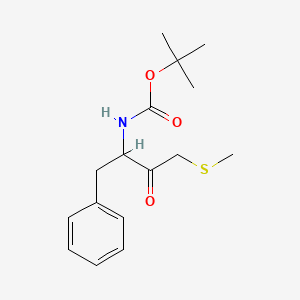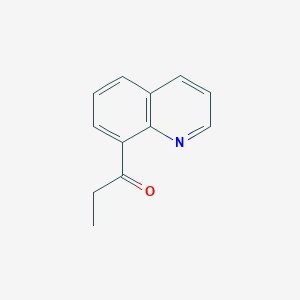
1-(Quinolin-8-yl)propan-1-one
Vue d'ensemble
Description
1-(Quinolin-8-yl)propan-1-one is a heterocyclic organic compound . It has a molecular weight of 185.22 and a molecular formula of C12H11NO . The IUPAC name for this compound is 1-quinolin-8-ylpropan-1-one .
Synthesis Analysis
The synthesis of 1-(Quinolin-8-yl)propan-1-one or its derivatives has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one, through a two-step synthesis .Molecular Structure Analysis
The molecular structure of 1-(Quinolin-8-yl)propan-1-one has been analyzed using various techniques such as FT-IR, 1H and 13C NMR . The compound has been found to exist in the ketone form of the cis-isomer in the crystalline state and in solutions .Physical And Chemical Properties Analysis
1-(Quinolin-8-yl)propan-1-one has a boiling point of 327.8ºC at 760 mmHg and a density of 1.123g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Chemical Synthesis and Transformation :
- (Wu et al., 2018) discussed the synthesis of quinolinone derivatives by exchanging the ethyl group of 1-(quinolin-8-yl)propan-1-one with substituted styrenes. This process involves group-directed carbon–carbon bond cleavage, demonstrating the compound's utility in chemical synthesis.
- (Loghmani-Khouzani et al., 2006) focused on the preparation and reactivity of novel derivatives of this compound, indicating its versatility in organic synthesis and chemical reactivity studies.
Photophysical Properties :
- (Lobo & Abelt, 2003) explored the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one, a model for PRODAN. This study highlights the compound's application in understanding photophysical phenomena.
Antimicrobial Activity :
- (Ashok et al., 2014) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities. This demonstrates its potential applications in developing new antimicrobial agents.
Molecular Recognition and Chiral Discrimination :
- (Khanvilkar & Bedekar, 2018) used a derivative of the compound for molecular recognition of enantiomers, indicating its use in chiral discrimination and analysis.
Fluorescence Chemosensors :
- (Kim et al., 2016) developed a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous media, showcasing the compound's application in sensor technology.
Anticancer Research :
- (Kamath et al., 2016) synthesized and evaluated quinoline–indole–oxadiazole hybrids for their anticancer potential, illustrating the compound's relevance in cancer research.
Corrosion Inhibition :
- (Olasunkanmi & Ebenso, 2019) investigated propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, highlighting applications in corrosion inhibition.
Orientations Futures
Propriétés
IUPAC Name |
1-quinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMDHNJDOULLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717054 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-yl)propan-1-one | |
CAS RN |
90029-06-4 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



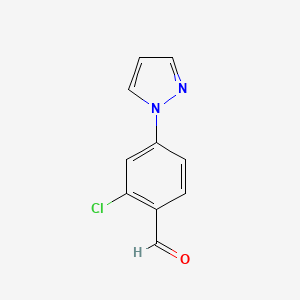
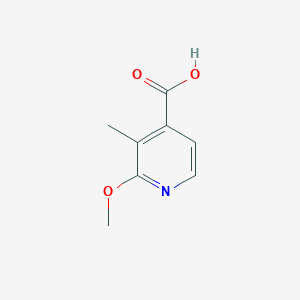
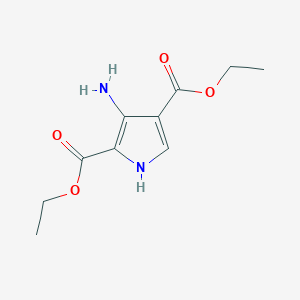
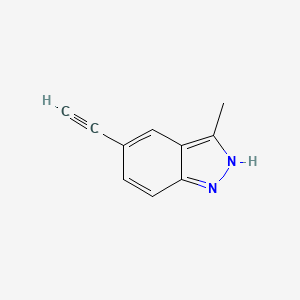
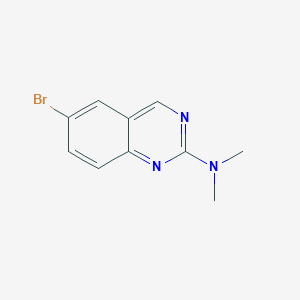
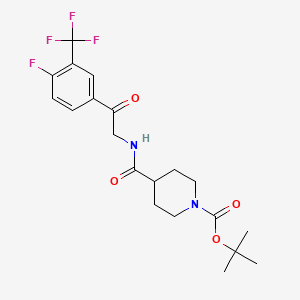
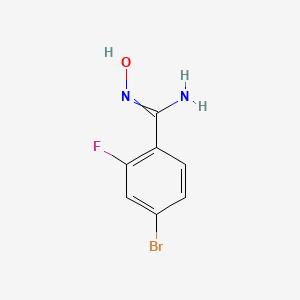
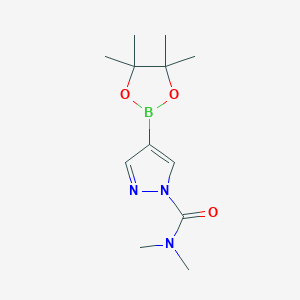
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
